6-Chloro-4-fluoroindolin-2-one

Physicochemical property Lipophilicity Drug-likeness

6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2; synonym 6-chloro-4-fluoro-oxindole) is a disubstituted indolin-2-one (oxindole) building block with a molecular formula of C₈H₅ClFNO and a molecular weight of 185.58 g/mol. It features chlorine at the 6-position and fluorine at the 4-position of the bicyclic lactam core, a substitution pattern that distinguishes it from both mono-halogenated indolin-2-ones and regioisomeric dihalogenated analogs.

Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
Cat. No. B8806287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-fluoroindolin-2-one
Molecular FormulaC8H5ClFNO
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2F)Cl)NC1=O
InChIInChI=1S/C8H5ClFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
InChIKeyVLPCMBIVGZBXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2): Technical Baseline for Scientific Procurement


6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2; synonym 6-chloro-4-fluoro-oxindole) is a disubstituted indolin-2-one (oxindole) building block with a molecular formula of C₈H₅ClFNO and a molecular weight of 185.58 g/mol . It features chlorine at the 6-position and fluorine at the 4-position of the bicyclic lactam core, a substitution pattern that distinguishes it from both mono-halogenated indolin-2-ones and regioisomeric dihalogenated analogs. The compound is commercially available at purities of 95–98% from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why 6-Chloro-4-fluoroindolin-2-one Cannot Be Substituted with Mono-Halogenated or Regioisomeric Indolin-2-ones


The indolin-2-one scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, exemplified by FDA-approved agents such as Sunitinib and Nintedanib [1]. However, halogen substitution pattern profoundly influences both physicochemical properties and synthetic utility. Mono-substituted analogs—6-chloroindolin-2-one (clogP 2.49, MW 167.59) and 4-fluoroindolin-2-one (MW 151.14)—differ substantially from the target compound (LogP 2.11, MW 185.58) in lipophilicity and molecular weight [2]. The regioisomer 5-chloro-6-fluoroindolin-2-one displays an XLogP of ~1.5 versus 2.11 for the 4-fluoro-6-chloro pattern . These differences in calculated LogP (ΔLogP of 0.4–1.0 across analogs) can translate to meaningful variations in membrane permeability, metabolic stability, and off-target promiscuity profiles in lead optimization campaigns. Furthermore, the 6-chloro position provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions, while the 4-fluoro group simultaneously modulates the electron density of the aromatic ring and blocks metabolic oxidation at the C4 position—a dual functional advantage absent in mono-substituted analogs [3].

Quantitative Differentiation Evidence: 6-Chloro-4-fluoroindolin-2-one vs. Closest Analogs


Lipophilicity Modulation: LogP Differential of 6-Chloro-4-fluoroindolin-2-one vs. Mono-Halogenated Analogs

The calculated LogP of 6-chloro-4-fluoroindolin-2-one is 2.11, which is approximately 0.38 log units lower than 6-chloroindolin-2-one (clogP 2.493) [1]. The introduction of fluorine at the 4-position partially offsets the lipophilicity increase imparted by chlorine at the 6-position. This is consistent with the well-established property that aromatic fluorine reduces LogP relative to aromatic chlorine in otherwise identical scaffolds [2]. The regioisomer 5-chloro-6-fluoroindolin-2-one has a reported XLogP of approximately 1.5, indicating that the 4-fluoro-6-chloro arrangement yields intermediate lipophilicity between the 5-chloro-6-fluoro isomer and the mono-chloro analog .

Physicochemical property Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count as Determinants of Lead-Likeness: 6-Chloro-4-fluoroindolin-2-one vs. Mono-Halogenated and Unsubstituted Analogs

6-Chloro-4-fluoroindolin-2-one (MW 185.58, 12 heavy atoms) occupies a distinct physicochemical space compared to unsubstituted indolin-2-one (MW 133.15), 6-chloroindolin-2-one (MW 167.59), and 4-fluoroindolin-2-one (MW 151.14) . Under the Congreve 'Rule of Three' criteria for fragment-based lead discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), all four compounds qualify as fragments. However, the target compound carries both a chlorine (suitable for cross-coupling diversification) and a fluorine (¹⁹F NMR probe, metabolic blocking group), providing two orthogonal vectors for fragment elaboration within a single fragment-sized molecule—a feature absent in all mono-substituted analogs [1].

Fragment-based drug discovery Lead-likeness Physicochemical property

Synthetic Utility: Orthogonal Cross-Coupling Handle at the 6-Chloro Position with Simultaneous 4-Fluoro Metabolic Shielding

The 6-chloro substituent on the indolin-2-one core serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), enabling direct C–C and C–N bond formation at the 6-position for library synthesis [1]. Simultaneously, the 4-fluoro group provides metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position—a well-documented strategy in medicinal chemistry [2]. By contrast, 6-chloroindolin-2-one lacks the metabolic shielding at C4, and 4-fluoroindolin-2-one lacks the cross-coupling handle at C6. The regioisomer 5-chloro-6-fluoroindolin-2-one places the chlorine at a position with different electronic activation for cross-coupling, while the fluorine at C6 (adjacent to the carbonyl in the ring-fused position) may exhibit altered reactivity compared to fluorine at C4 [3].

Synthetic chemistry Cross-coupling Metabolic stability

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Conservation Across Analogs with Distinct LogP Profiles

Despite significant differences in LogP, the topological polar surface area (TPSA) of 6-chloro-4-fluoroindolin-2-one (29.10 Ų) is essentially identical to that of 6-chloroindolin-2-one (29.1 Ų), 5-chloro-6-fluoroindolin-2-one (29.1 Ų), and unsubstituted indolin-2-one (29.1 Ų) [1]. This is because the amide NH and carbonyl oxygen dominate the polar surface area calculation, and halogen substitution on the aromatic ring does not contribute additional hydrogen bond donors or acceptors. The conserved TPSA across analogs means that differences in membrane permeability and oral bioavailability will be driven primarily by LogP differences (~0.4–0.6 log units) rather than by changes in hydrogen bonding capacity.

Physicochemical property Blood-brain barrier permeability Oral bioavailability

Patent Landscape Evidence: Indolin-2-one Scaffold as a Privileged Kinase Inhibitor Pharmacophore with Halogen-Dependent SAR

The indolin-2-one scaffold is extensively documented in the patent literature as a core pharmacophore for kinase inhibitors. US Patent 6,689,806 B1 (Sugen Inc.) claims indolinone compounds as kinase inhibitors with broad substitution patterns including halogen substituents [1]. More recently, patent US 9,212,130 B2 describes heterocyclic derivatives with indolinone cores showing P2X3 receptor antagonism with IC₅₀ values as low as 4–8 nM for specific substituted analogs [2]. The patent EP 0276500 A3 explicitly claims 2-oxindole intermediates where Y can be 6-fluoro or 6-chloro, establishing the precedent for 6-halogenated oxindole building blocks in pharmaceutical synthesis [3]. While these patents do not provide head-to-head biological data for 6-chloro-4-fluoroindolin-2-one specifically, they demonstrate that the 6-halogenated indolin-2-one scaffold is a validated starting point for developing potent (nanomolar-range) therapeutic candidates.

Kinase inhibition Medicinal chemistry Patent analysis

Optimal Application Scenarios for 6-Chloro-4-fluoroindolin-2-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration with Dual-Vector Optimization

In fragment-based kinase inhibitor programs, 6-chloro-4-fluoroindolin-2-one is optimally deployed as a fragment hit where both C6 and C4 positions require parallel exploration. The 6-chloro position enables Suzuki-Miyaura diversification to probe kinase hinge-binding and DFG-pocket interactions, while the 4-fluoro group simultaneously provides metabolic shielding (reducing CYP450-mediated oxidation at C4) and a ¹⁹F NMR spectroscopic probe for protein-ligand binding studies. The intermediate LogP (2.11) positions this fragment favorably for both ATP-competitive (typically more polar) and allosteric (more lipophilic) kinase inhibitor design, compared to the more lipophilic 6-chloroindolin-2-one (clogP 2.49) [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling Chemistry

For medicinal chemistry groups building indolin-2-one-based compound libraries, 6-chloro-4-fluoroindolin-2-one provides a single starting material that can be diversified through palladium-catalyzed cross-coupling at the 6-chloro position (Suzuki, Buchwald-Hartwig, Negishi couplings) while retaining the 4-fluoro substituent as a fixed pharmacophoric element. This contrasts with mono-substituted analogs where only one functional handle is available, necessitating additional synthetic steps to introduce the second substituent. The 4-fluoro-6-chloro regiochemistry is distinct from the 5-chloro-6-fluoro isomer (XLogP 1.5), offering a different LogP starting point for library design [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

For central nervous system (CNS) drug discovery, where the optimal LogP range is typically 2–3.5, 6-chloro-4-fluoroindolin-2-one (LogP 2.11) falls within the lower end of this range, while the mono-chloro analog (clogP 2.49) is closer to the midpoint. When lower lipophilicity is desired to reduce non-specific tissue binding or phospholipidosis risk, the 4-fluoro-6-chloro pattern offers a measurable advantage (ΔLogP −0.38) over the mono-chloro analog without sacrificing the cross-coupling handle. The conserved TPSA (29.1 Ų) across all analogs is well below the 60–70 Ų threshold associated with poor blood-brain barrier penetration, supporting CNS applications [3].

Metabolic Stability Optimization in Lead Series with Identified C4 Oxidation Liability

In lead optimization campaigns where in vitro microsomal stability assays reveal oxidative metabolism at the C4 position of the indolin-2-one scaffold, 6-chloro-4-fluoroindolin-2-one provides a direct replacement for unsubstituted or 6-chloro-only building blocks. The 4-fluoro group blocks CYP450-mediated aromatic hydroxylation at C4—a metabolic soft spot—without introducing additional hydrogen bond donors or acceptors (TPSA unchanged at 29.1 Ų), preserving the permeability profile while potentially extending half-life. This strategy is supported by the established medicinal chemistry precedent for fluorine as a metabolically stable bioisostere for hydrogen [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-fluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.